
4,4'-Bis(phosphonomethyl)biphenyl
Overview
Description
“4,4’-Bis(phosphonomethyl)biphenyl” is a chemical compound with the molecular formula C14H16O6P2 . It is a type of phosphonic acid, which are widely used in medicine, agriculture, industry, and research.
Molecular Structure Analysis
The molecule consists of 14 Carbon atoms, 16 Hydrogen atoms, 6 Oxygen atoms, and 2 Phosphorous atoms . It contains a total of 51 bonds, including 27 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 phosphonates .
Scientific Research Applications
Synthesis of Complex Organic Compounds : It's been utilized in the synthesis of complex organic compounds. For instance, Subramaniam and Gilpin (1992) detailed the synthesis of 2',3''''-dimethyl-p-sexiphenyl starting from biphenyl, which involved a sequence of reactions including bischloromethylation to produce 4,4'-bis(chloromethyl)biphenyl (Subramaniam & Gilpin, 1992).
Lanthanide Complex Formation : Zhang et al. (2015) described how a bi-phosphonate ligand 4,4'-bis(diethylphosphonomethyl)biphenyl reacts with lanthanide nitrates to form various types of coordination complexes, demonstrating its utility in forming complex structures with metals (Zhang et al., 2015).
Fire Retardancy in Epoxy Resins : In the context of fire retardancy, Liu, Varley, and Simon (2006) investigated the use of Bis(4-aminophenoxy)phenyl phosphonate in combination with other compounds to enhance the fire retardant properties of certain epoxy resins (Liu, Varley, & Simon, 2006).
Optical Properties in Polymer Chemistry : Homocianu et al. (2016) synthesized new organophosphonates containing bisazobenzene, where 4,4'-Bis(phosphonomethyl)biphenyl played a critical role. They explored its thermal and optical properties, indicating its application in advanced materials science (Homocianu et al., 2016).
Synthesis of Polymers with Unique Properties : Minegishi et al. (2002) reported on the synthesis of polyphosphonates containing pendant chloromethyl groups, showcasing its utility in creating polymers with unique characteristics (Minegishi et al., 2002).
properties
IUPAC Name |
[4-[4-(phosphonomethyl)phenyl]phenyl]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6P2/c15-21(16,17)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-22(18,19)20/h1-8H,9-10H2,(H2,15,16,17)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVGRAJTEPVPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C2=CC=C(C=C2)CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
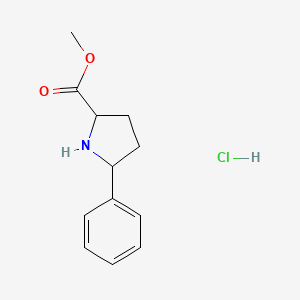
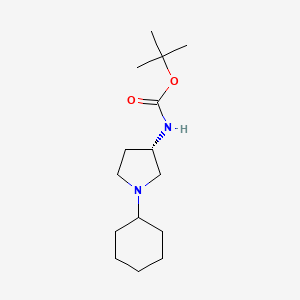
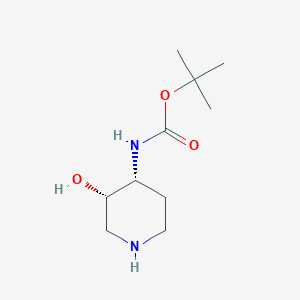
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
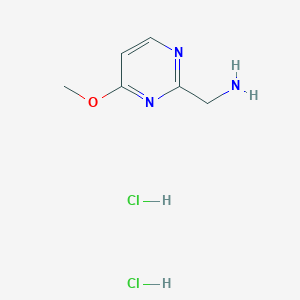
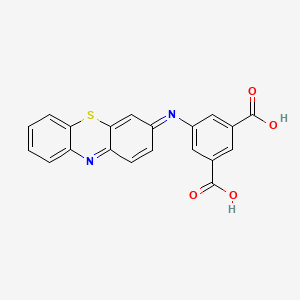
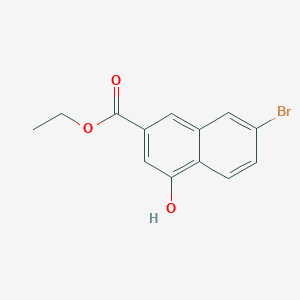
acetate](/img/structure/B3110236.png)
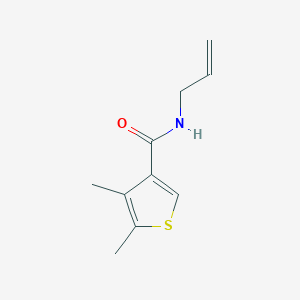

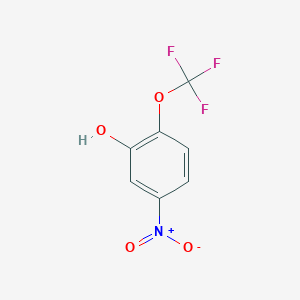

![4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3110267.png)